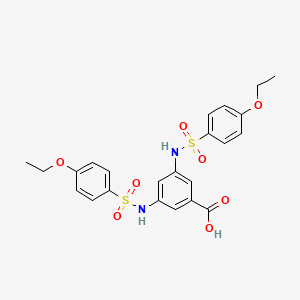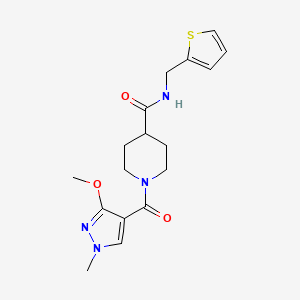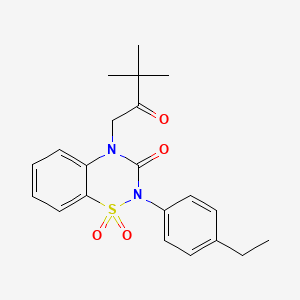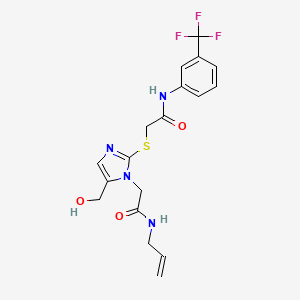![molecular formula C7H8ClNO B2818722 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride CAS No. 2139294-73-6](/img/structure/B2818722.png)
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is an organic compound with the CAS Number: 2139294-73-6 . It has a molecular weight of 157.6 and its molecular formula is C7H8ClNO . It is a solid substance that should be stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dihydrofuro[3,4-c]pyridine;hydrochloride . The InChI code is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H and the InChI key is WPUDCIVQNSYXHI-UHFFFAOYSA-N . The SMILES representation is C1C2=C(CO1)C=NC=C2.Cl .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1,3-Dihydrofuro[3,4-c]pyridine derivatives have been synthesized and explored for their unique chemical reactivity and potential biological activities. These compounds show versatility in chemical transformations, enabling the development of novel synthetic methods and the exploration of new biological activities. The regiospecific reduction of the C=N bond in related dihydropyridines highlights the potential for targeted chemical modifications, contributing to the synthesis of compounds with diverse biological activities (Ershov et al., 2014).
Biological Activity
Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin, representing a new class of small molecules with potential immunomodulatory properties. This discovery paves the way for the development of therapeutics targeting immune system disorders (Lena et al., 2008).
Novel Synthetic Routes
A convenient domino route for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and alkyl, aryl, or heteroaryl ketones under basic conditions has been reported. This method offers a straightforward approach to obtaining a series of derivatives with potential for further functionalization and exploration of biological activity (Pizzuti et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDCIVQNSYXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine](/img/structure/B2818646.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2818650.png)
![[(2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2818652.png)
![N-[(2-chlorophenyl)methyl]-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818653.png)


![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

